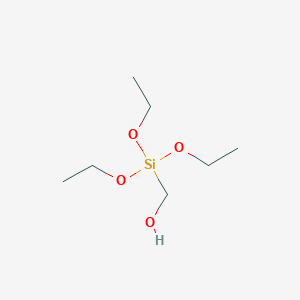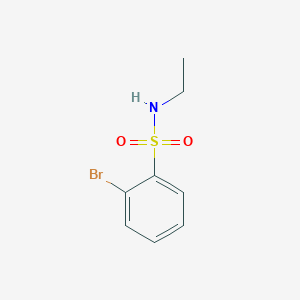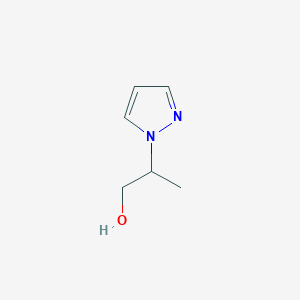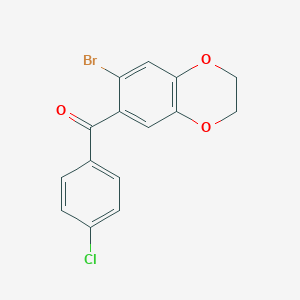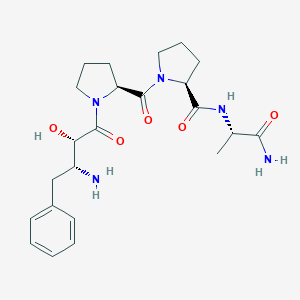![molecular formula C9H14O B063585 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone CAS No. 170303-19-2](/img/structure/B63585.png)
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone is a synthetic compound that has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound is also known as carvotanacetone and is a derivative of carvone, a natural product found in many essential oils.
Mécanisme D'action
The mechanism of action of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, as well as the proliferation of cancer cells. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone in lab experiments is its relatively low cost and availability. However, one limitation is the lack of information regarding its toxicity and safety profile.
Orientations Futures
There are several future directions for research involving 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone. One area of interest is its potential use as an antibacterial and antifungal agent in the development of new drugs. Additionally, this compound may have applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone.
Méthodes De Synthèse
The synthesis of 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone can be achieved through a multistep process. One common method involves the conversion of carvone to carvacrol, followed by the oxidation of carvacrol to carvacrol acetate. The final step involves the hydrolysis of carvacrol acetate to yield 1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone.
Applications De Recherche Scientifique
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
170303-19-2 |
|---|---|
Nom du produit |
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
HPXHMACQKOXZRR-BDAKNGLRSA-N |
SMILES isomérique |
CC(=C[C@@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
SMILES canonique |
CC(=CC1CC1C(=O)C)C |
Synonymes |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



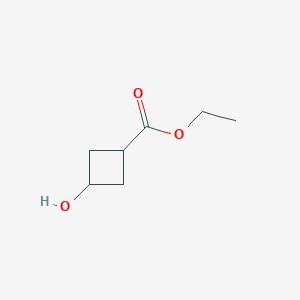
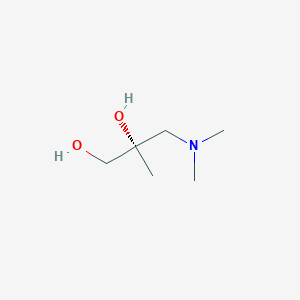
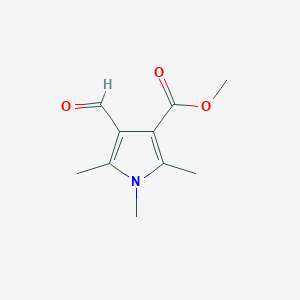
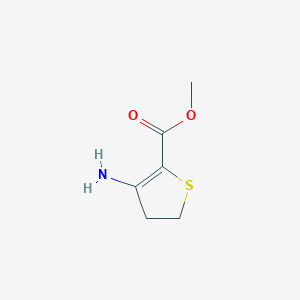
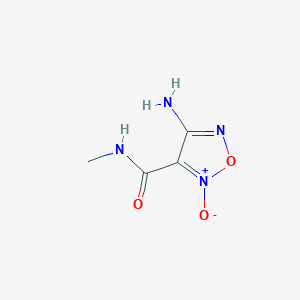
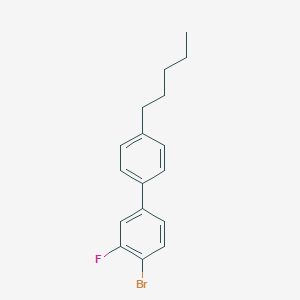
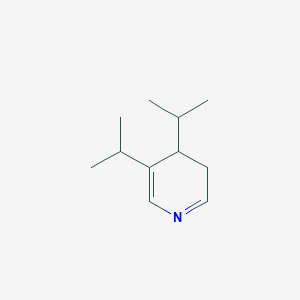
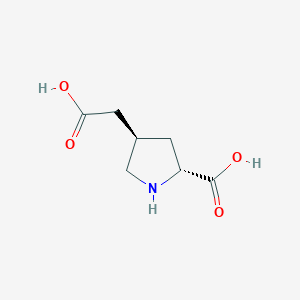
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
